molecular formula C12H16N2 B2448808 (6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene CAS No. 2095396-38-4

(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene

Cat. No.: B2448808
CAS No.: 2095396-38-4
M. Wt: 188.274
InChI Key: NFYVHOGYBQYTEK-NSHDSACASA-N
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Description

(6S)-2,8-Diazatricyclo[8400,2,6]tetradeca-1(10),11,13-triene is a complex organic compound with a unique tricyclic structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the tricyclic structure. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize any potential impurities.

Chemical Reactions Analysis

Types of Reactions

(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that promote substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (6S)-2,8,11-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene: A similar compound with an additional nitrogen atom in the tricyclic structure.

    (6S)-2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene: Another related compound with a different arrangement of nitrogen atoms.

Uniqueness

(6S)-2,8-Diazatricyclo[8400,2,6]tetradeca-1(10),11,13-triene is unique due to its specific tricyclic structure and the arrangement of nitrogen atoms

Properties

IUPAC Name

(3aS)-2,3,3a,4,5,6-hexahydro-1H-pyrrolo[1,2-a][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-6-12-10(4-1)8-13-9-11-5-3-7-14(11)12/h1-2,4,6,11,13H,3,5,7-9H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYVHOGYBQYTEK-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC3=CC=CC=C3N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNCC3=CC=CC=C3N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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